([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
Overview
Description
([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid: is a compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a thioacetic acid moiety
Scientific Research Applications
Synthesis and Biological Applications
Anti-inflammatory and Analgesic Activities : Derivatives of imidazolyl acetic acid, including those structurally related to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory activity and analgesic effects, showing potential in medical applications (Khalifa & Abdelbaky, 2008).
Synthesis Techniques : Efficient synthesis methods for imidazol-1-yl-acetic acid, a precursor for various medical applications, have been developed. These methods can be potentially adapted for synthesizing compounds related to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid (Aliabad et al., 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Some derivatives of [1-aryl-1H-imidazole-4-yl) thio] acetic acid have demonstrated antimicrobial activity, indicating potential for therapeutic applications in treating infections (Дмитриевна & Александрович, 2015).
Chemical Synthesis and Modification
Novel Compound Synthesis : Research on the reaction of certain compounds with isothiocyanates has led to the synthesis of novel compounds with potential pharmaceutical applications. These synthesis techniques could be applicable to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid-related compounds (Klásek et al., 2010).
Fluorescence Properties for Metal Ion Detection : Derivatives structurally similar to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid have been studied for their fluorescence properties, particularly for the selective determination of metal ions like Co2+. Such properties could be explored in related compounds for sensing applications (Li Rui-j, 2013).
Therapeutic Applications
Antioxidant Properties : Studies have indicated that certain [1-phenyl-1H-imidazol-4-yl)thio] acetic acid derivatives can positively affect the antioxidant status in animal models. These findings suggest potential therapeutic applications for related compounds in conditions involving oxidative stress (Palamar et al., 2021).
Antibacterial Activity : Some derivatives of [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid have shown moderate antibacterial activity against both gram-positive and gram-negative bacterial strains, highlighting their potential in antimicrobial therapy (Darekar et al., 2020).
CRTh2 Receptor Antagonist : Derivatives of [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid have been identified as novel chemotypes of CRTh2 receptor antagonists, useful in treating allergic inflammation (Pothier et al., 2012).
Material Science Applications
- Corrosion Inhibition : Imidazolium zwitterions based on amino acids, which are structurally related to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid, have been synthesized and found to be effective corrosion inhibitors for mild steel. This indicates potential industrial applications for related compounds (Srivastava et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Mode of Action
It contains an imidazole ring, which is known to interact with various biological targets . Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring The fluorophenyl group can be introduced through a substitution reaction using appropriate fluorinated reagents
Industrial Production Methods: Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: **([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)ac
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)imidazol-2-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHOOWRUWSDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C2SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406949 | |
Record name | ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851879-33-9 | |
Record name | 2-[[1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851879-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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